molecular formula C11H13BrO2 B3277561 2-[(2-Bromophenyl)methyl]butanoic acid CAS No. 66192-00-5

2-[(2-Bromophenyl)methyl]butanoic acid

Cat. No.: B3277561
CAS No.: 66192-00-5
M. Wt: 257.12 g/mol
InChI Key: OVAGFYDXXAKLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-Bromophenyl)methyl]butanoic acid” is likely a carboxylic acid derivative, given its name. Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 2-Methylbutanoic acid can be prepared by a Grignard reaction using 2-chlorobutane and carbon dioxide . Another method involves catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a carboxyl group (CO2H) attached to a butanoic acid backbone, with a bromophenylmethyl group attached to the second carbon .

Scientific Research Applications

Synthesis and Intermediate Applications

While "2-[(2-Bromophenyl)methyl]butanoic acid" itself was not directly mentioned, research into similar brominated compounds indicates their importance in synthetic chemistry. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, outlines the challenges and solutions in synthesizing brominated intermediates. This highlights the potential for "this compound" in serving as an intermediate in pharmaceutical synthesis or as a precursor for more complex molecules (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Ecotoxicological Research

The sorption of phenoxy herbicides to soil and organic matter, including compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), provides insights into how brominated compounds might interact with the environment. This information is crucial for understanding the environmental fate of "this compound" and similar substances, potentially informing pollution control and remediation efforts (Werner, Garratt, & Pigott, 2012).

Food and Flavor Chemistry

Research on branched chain aldehydes, including their production and breakdown pathways, is relevant to food and flavor chemistry. Although "this compound" is not directly related to these compounds, the methodologies and analytical techniques used in these studies could be applicable to researching the flavor or preservative properties of brominated compounds in food products (Smit, Engels, & Smit, 2009).

Chemical Kinetic Modeling for Biofuels

In the context of renewable energy, the development of chemical kinetic mechanisms for biodiesel, including studies on molecules like methyl butanoate, is noteworthy. These studies demonstrate the potential for utilizing "this compound" in biofuel production or as a model compound in combustion research, given its structural complexity and potential reactivity (Lai, Lin, & Violi, 2011).

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-8(11(13)14)7-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAGFYDXXAKLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291577
Record name 2-Bromo-α-ethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66192-00-5
Record name 2-Bromo-α-ethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66192-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-α-ethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Bromophenyl)methyl]butanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Bromophenyl)methyl]butanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(2-Bromophenyl)methyl]butanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(2-Bromophenyl)methyl]butanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(2-Bromophenyl)methyl]butanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(2-Bromophenyl)methyl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.